5-Chloro-1-benzofuran-2-sulfonamide
Description
Significance of Benzofuran (B130515) Derivatives in Pharmaceutical Research
Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a privileged scaffold in medicinal chemistry. taylorandfrancis.combohrium.comsunderland.ac.uk This structural motif is present in a vast number of both natural products and synthetic molecules that exhibit a wide spectrum of biological activities. nih.govrsc.orgnih.gov The versatility of the benzofuran nucleus allows for the development of compounds with applications as antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant agents. taylorandfrancis.comrsc.orgrsc.org
The therapeutic potential of benzofurans is underscored by their presence in clinically approved drugs. rsc.org For instance, amiodarone, a potent antiarrhythmic agent, features a benzofuran core that contributes to its high lipid solubility. taylorandfrancis.com The ability of benzofuran derivatives to act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various signaling pathways makes them a focal point of intensive research and development in the pharmaceutical industry. taylorandfrancis.combohrium.com Researchers continue to explore novel synthetic methodologies to create diverse benzofuran derivatives, aiming to uncover new therapeutic agents for a range of diseases. rsc.orgnih.gov
Role of Sulfonamide Moiety in Biological Activity
The sulfonamide group (-SO2NH2) is a critical pharmacophore that has been integral to the development of numerous therapeutic agents. researchgate.netajchem-b.com Historically, sulfonamides, or "sulfa drugs," were among the first synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. researchgate.netajchem-b.com Their mechanism of action in bacteria often involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis. nih.gov
Beyond their antibacterial properties, sulfonamides exhibit a remarkable range of pharmacological effects. nih.gov They are key components in drugs developed as anticancer agents, diuretics, anticonvulsants, anti-inflammatory agents, and even antiviral therapies. ajchem-b.comekb.eg This functional group's utility stems from its ability to act as an isostere of a carboxylic acid group and its capacity to form strong hydrogen bonds with biological targets, such as the zinc ion in metalloenzymes like carbonic anhydrase. researchgate.netresearchgate.net The metabolic stability and synthetic accessibility of the sulfonamide moiety further enhance its importance as a building block in modern medicinal chemistry. researchgate.netresearchgate.net
Overview of 5-Chloro-1-benzofuran-2-sulfonamide within this Chemical Class
This compound is a specific derivative that integrates the key features of both the benzofuran and sulfonamide scaffolds. The introduction of a chlorine atom at the 5-position of the benzofuran ring is a significant modification. Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. mdpi.com The presence of the chlorine atom can enhance the compound's hydrophobic character and potentially lead to more potent biological activity. mdpi.com
While extensive biological data on this compound itself is not widely published in mainstream literature, its structural components suggest potential for various therapeutic applications. For instance, related chlorinated benzofuran derivatives have been synthesized and investigated for their antimicrobial and anticancer activities. mdpi.commattioli1885journals.com Specifically, the starting reagent for a series of antimicrobial chlorinated benzofuran chalcones was 1-(5-chloro-1-benzofuran-2-yl)ethanone (B157943), highlighting the utility of the 5-chloro-benzofuran scaffold. mattioli1885journals.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H6ClNO3S |
| Molecular Weight | 231.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | 129623-26-3 |
Research Landscape and Emerging Trends in Substituted Benzofuran-Sulfonamides
The research landscape for substituted benzofuran-sulfonamides is dynamic, with a clear trend towards the development of targeted therapeutic agents. Scientists are actively exploring the synthesis of novel derivatives and evaluating their potential against a variety of diseases, particularly cancer and infectious diseases.
A significant area of focus is the design of benzofuran-based sulfonamides as selective inhibitors of carbonic anhydrase (CA) isoforms. researchgate.net Certain CA isoforms, such as IX and XII, are overexpressed in various tumors and are linked to cancer progression, making them attractive targets for anticancer drug development. Research has shown that novel benzofuran-based sulfonamides can potently and selectively inhibit these tumor-associated CAs. researchgate.net
Furthermore, the synergistic effect of combining the benzofuran scaffold with other heterocyclic moieties in conjunction with the sulfonamide group is being investigated to create hybrid molecules with enhanced biological activity. semanticscholar.org For example, studies on benzofuran-pyrazole derivatives bearing a sulfonamide group have shown promising anticancer activity. mdpi.com The synthesis of novel benzo[b]furan derivatives with sulfonamide and phenylcarbamate moieties has also yielded compounds with notable antibacterial activity. researchgate.net These trends indicate a strategic move towards creating multi-target or highly potent and selective agents by leveraging the chemical versatility of the benzofuran-sulfonamide scaffold.
Table 2: Examples of Research on Substituted Benzofuran-Sulfonamides
| Derivative Class | Therapeutic Target/Application | Research Findings |
| Benzofuran-based sulfonamides | Carbonic Anhydrase (CA) IX and XII Inhibition | Potent and selective inhibition of tumor-associated CA isoforms. researchgate.net |
| Benzofuran-pyrazole sulfonamides | Anticancer | Demonstrated cytotoxic activity against various cancer cell lines. mdpi.com |
| Benzo[b]furan derivatives with sulfonamide and phenylcarbamate moieties | Antibacterial | Showed good to moderate activity against Gram-positive and Gram-negative bacteria. researchgate.net |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides | Antiviral (TMV) | Some derivatives exhibited significant inhibition of the Tobacco Mosaic Virus. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-benzofuran-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLIRRGXJQTTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1 Benzofuran 2 Sulfonamide and Its Analogues
Retrosynthetic Analysis of the 5-Chloro-1-benzofuran-2-sulfonamide Core
A retrosynthetic analysis of this compound reveals key disconnections that form the basis of its synthesis. The primary disconnection is at the sulfonamide bond, leading to a 5-chloro-1-benzofuran-2-sulfonyl chloride intermediate and ammonia (B1221849). This sulfonyl chloride can be traced back to the 5-chloro-1-benzofuran core through a chlorosulfonation reaction.
The 5-chloro-1-benzofuran core itself can be disconnected in several ways. A common approach involves breaking the C-O and C-C bonds of the furan (B31954) ring. This leads back to a substituted phenol, specifically 4-chlorophenol, and a two-carbon synthon that can be introduced through various cyclization strategies. One of the most prevalent strategies begins with a substituted salicylaldehyde (B1680747), such as 5-chlorosalicylaldehyde (B124248), which can be reacted with a suitable reagent to form the furan ring.
Key Retrosynthetic Disconnections:
| Target Molecule | Intermediate 1 | Intermediate 2 | Precursors |
| This compound | 5-Chloro-1-benzofuran-2-sulfonyl chloride | 5-Chloro-1-benzofuran | 5-Chlorosalicylaldehyde, Chloroacetone (B47974) |
| 4-Chlorophenol |
Conventional Synthetic Routes to Benzofuran-2-sulfonamides
Traditional methods for synthesizing benzofuran-2-sulfonamides have been well-established, focusing on the reliable construction of the benzofuran (B130515) nucleus and the subsequent introduction of the sulfonamide functional group.
The formation of the benzofuran ring is a critical step in the synthesis of these compounds. A variety of methods have been developed, often starting from readily available phenols or salicylaldehydes. researchgate.netnih.gov
One common method is the reaction of a substituted salicylaldehyde with an α-halo ketone, followed by cyclization. For instance, 1-(5-chloro-1-benzofuran-2-yl)ethanone (B157943) can be prepared from the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of a base like potassium carbonate. mattioli1885journals.com This ketone can then be further functionalized.
Another classical approach is the Perkin rearrangement, which involves the reaction of a coumarin (B35378) derivative. Additionally, intramolecular Wittig reactions and acid-catalyzed cyclization of o-hydroxy-substituted precursors are also employed. mdpi.com
Table of Conventional Benzofuran Ring Formation Methods:
| Starting Material | Reagents | Key Transformation | Reference |
| 5-Chlorosalicylaldehyde | Chloroacetone, K2CO3 | O-alkylation followed by intramolecular aldol (B89426) condensation | mattioli1885journals.com |
| 2-Halophenols | Aryl halides, Pd catalyst | Sonogashira coupling followed by cyclization | researchgate.net |
| o-Allylphenols | Pd/C | Wacker-type intramolecular cyclization | mdpi.com |
| Salicylaldehydes | α-Haloketones, Et3N | Rap–Stoermer reaction | nih.gov |
Once the benzofuran core is established, the sulfonamide group is typically introduced at the 2-position. A common and direct method is the chlorosulfonation of the benzofuran ring using chlorosulfonic acid, which yields the corresponding benzofuran-2-sulfonyl chloride. researchgate.net This highly reactive intermediate can then be readily converted to the desired sulfonamide by reaction with ammonia or a primary or secondary amine. nih.govmdpi.com
An alternative strategy involves the use of sodium sulfinates as sulfonylation reagents in the presence of an oxidizing agent. nih.gov This method can provide a more direct route to sulfonylated benzofurans. Furthermore, the reaction of 1,6-enynes with arylsulfonylhydrazides, mediated by I2O5 under metal-free conditions, offers another pathway to sulfonylated benzofurans. mdpi.com
Table of Sulfonamide Moiety Introduction Strategies:
| Benzofuran Precursor | Reagents | Intermediate | Final Product | Reference |
| 5-Chloro-1-benzofuran | Chlorosulfonic acid | 5-Chloro-1-benzofuran-2-sulfonyl chloride | This compound | researchgate.net |
| 1,6-Enynes | Arylsulfonylhydrazides, I2O5 | Sulfonylated benzofurans | mdpi.com | |
| 1,6-Enynes | Sodium sulfinate, Ag catalyst | Sulfonylated benzofurans | nih.gov |
Advanced Synthetic Techniques and Reaction Condition Optimization
Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of benzofuran-sulfonamides.
Transition metal catalysis has become a cornerstone in the synthesis of complex heterocyclic systems like benzofurans. nih.gov Palladium and copper catalysts are particularly prevalent in these synthetic routes. acs.org
Palladium-catalyzed reactions, such as the Sonogashira coupling of terminal alkynes with o-iodophenols, followed by intramolecular cyclization, provide a powerful tool for constructing the benzofuran scaffold. acs.org Copper-catalyzed reactions, often used in conjunction with palladium, facilitate various coupling and cyclization reactions. nih.gov For example, copper iodide can act as a co-catalyst in Sonogashira reactions. acs.org Silver-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates has also been reported as an effective method for producing sulfonylated benzofurans. nih.gov Rhodium-mediated catalysis has been employed for the chemodivergent generation of benzofuran skeletons from propargyl alcohols and aryl boronic acids. acs.org
Table of Catalytic Methods:
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Palladium(II) acetate | Cross-coupling/Cyclization | Aryl boronic acids, 2-(2-formylphenoxy)acetonitriles | Benzoyl-substituted benzofurans | nih.gov |
| Copper(I) iodide | Co-catalyst in Sonogashira coupling | Terminal alkynes, o-Iodophenols | Benzofuran derivatives | acs.org |
| Silver catalyst | Oxidative cyclization | 1,6-Enynes, Sodium sulfinates | Sulfonylated benzofurans | nih.gov |
| Rhodium catalyst | Arylation/Cyclization | Propargyl alcohols, Aryl boronic acids | Benzofuran derivatives | acs.org |
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. For the synthesis of benzofuran derivatives, several green approaches have been explored.
These include the use of environmentally benign solvents such as polyethylene (B3416737) glycol (PEG-400) and water, which can replace hazardous organic solvents. eurekaselect.com Catalyst-free electrochemical methods offer a clean and efficient alternative for the synthesis of benzofurans, often proceeding under mild conditions with high yields. researchgate.netjbiochemtech.com The use of reusable catalysts, such as Amberlyst-15®, an ion-exchange resin, aligns with green chemistry principles by simplifying product purification and reducing waste. eurekaselect.com Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of benzofuran precursors. mattioli1885journals.com
Table of Green Chemistry Approaches:
| Green Principle | Method | Advantages | Reference |
| Use of Green Solvents | Synthesis in PEG-400 or water | Reduced toxicity and environmental impact | eurekaselect.com |
| Catalyst-Free Synthesis | Electrochemical methods | Avoids use of metal catalysts, mild conditions | researchgate.netjbiochemtech.com |
| Reusable Catalysts | Amberlyst-15® ion-exchange resin | Easy separation and reuse, reduced waste | eurekaselect.com |
| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times, improved yields | mattioli1885journals.com |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into molecules is a critical aspect of medicinal chemistry, as stereoisomers can exhibit significantly different pharmacological activities. For analogues of this compound, stereoselective synthesis often focuses on creating chiral centers in the side chains attached to the benzofuran core.
A notable method involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, to direct the stereochemical outcome of reactions. For instance, the highly diastereoselective nucleophilic addition of an allenylindium intermediate to chiral N-tert-butanesulfinyl imines (derived from aldehydes) produces homopropargylamine derivatives with excellent diastereomeric ratios (>95:5 dr). These intermediates can then undergo further reactions, such as Sonogashira coupling with ortho-iodophenols, to yield 2-(2-aminoalkyl)benzofuran derivatives. The sulfinyl group can subsequently be removed under acidic conditions to provide the chiral amine. This methodology allows for the creation of benzofuran analogues with a chiral aminoalkyl substituent at the C-2 position. nih.govethernet.edu.et
Another approach to inducing chirality is through asymmetric catalysis. For example, the Michael addition of benzofuran-derived azadienes to 3-fluorooxindoles has been achieved with high enantioselectivity using a quinine-derived squaramide catalyst. This reaction constructs two vicinal chiral centers, leading to 3-substituted-3-fluorooxindoles with good to excellent enantioselectivities (up to >99% ee) and diastereoselectivities. acs.org While not directly producing a sulfonamide, this method highlights a powerful strategy for creating chiral benzofuran-containing scaffolds that could be further elaborated into the desired sulfonamide analogues.
Derivatization and Functionalization of the Core Structure
Modification at the Sulfonamide Nitrogen
The sulfonamide nitrogen atom provides a convenient handle for derivatization, allowing for the introduction of a wide variety of substituents to modulate the compound's physicochemical properties.
Alkylation of the sulfonamide nitrogen is a common modification. For example, methylation at the N1 position of sulfonamides can be achieved using reagents like (trimethylsilyl)diazomethane (TMSD) in a process developed for isotope analysis, which demonstrates the feasibility of such modifications. mdpi.com Research on allosteric modulators of MrgX1 has also shown that alkylation of the sulfonamide nitrogen is a tolerated modification. nih.gov
More complex substituents can be introduced via coupling reactions. A general and modular synthetic route involves the coupling of a pre-formed sulfonamide, such as one derived from an anthranilic acid, with various anilines or other amines using a coupling agent like T3P (propane phosphonic acid anhydride). nih.gov This allows for the synthesis of a diverse library of N-substituted sulfonamides. Furthermore, electrochemical methods have been developed for the C-H amidation of heteroarenes using N-alkyl sulfonamides, indicating that the N-H bond of the sulfonamide is reactive and can be functionalized under oxidative conditions. goettingen-research-online.de
The sulfonamide group itself can be involved in cyclization reactions. For instance, attempts have been made to cyclize the carbonyl of an adjacent amide with the sulfonamide nitrogen to form five-membered ring systems. nih.gov Additionally, photocatalytic methods have been developed for the late-stage functionalization of sulfonamides by converting them into N-sulfonylimines, which can then undergo radical addition reactions. acs.org
Substitution Patterns on the Benzofuran Ring (beyond C-5)
Modifying the substitution pattern on the benzofuran ring, in addition to the existing C-5 chloro group, is a key strategy for exploring structure-activity relationships.
Substitutions at the C-3 position have been investigated. For example, a series of benzofuran derivatives bearing various aryl substituents at the C-3 position, connected via a methanone (B1245722) linker, have been synthesized. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that hydroxyl substituents at the C-3 and C-4 positions can lead to good antibacterial activities. nih.gov
The C-6 and C-7 positions are also targets for modification. Studies on 3-methanone-6-substituted-benzofuran derivatives have shown that substitutions at the C-6 position, such as with hydroxyl or (5-methyl-2-phenyloxazol-4-yl)ethyloxy groups, significantly impact antibacterial activity and strain specificity. nih.gov In a different context, a 2-methyl-7-benzofuran analogue was synthesized as part of a series of potential MrgX1 allosteric modulators. nih.gov
Direct C-H functionalization offers a modern approach to introduce substituents onto the benzofuran ring. While specific examples on this compound are not detailed, methods for the C-H functionalization of benzofurans in general have been developed, including electrochemical C-H amidation. goettingen-research-online.de Such methods could potentially be applied to introduce nitrogen-based substituents at various positions on the benzofuran core.
The table below summarizes some of the investigated substitution patterns on the benzofuran ring for related analogues.
| Position | Substituent Type | Reference |
| C-2 | 2-Methyl | nih.gov |
| C-2 | Butyryl | google.com |
| C-3 | Aryl (via methanone linker) | nih.gov |
| C-3 | Hydroxyl | nih.gov |
| C-4 | Hydroxyl | nih.gov |
| C-6 | Hydroxyl, (5-methyl-2-phenyloxazol-4-yl)ethyloxy | nih.gov |
| C-7 | 2-Methyl | nih.gov |
Hybrid Compound Synthesis Incorporating Other Pharmacophores
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug discovery to create compounds with potentially enhanced or synergistic activities. The 5-chloro-1-benzofuran scaffold has been successfully integrated with various other pharmacophores.
Chalcone Hybrids: A notable class of hybrids are the chloro-benzofuran chalcones. These are synthesized through a Claisen-Schmidt condensation reaction between a 1-(5-chloro-1-benzofuran-2-yl)ethanone starting material and various substituted aromatic aldehydes in basic conditions. mattioli1885journals.comresearchgate.net
Heterocyclic Hybrids: The benzofuran core has been linked to a variety of nitrogen-containing heterocycles known for their biological activities.
Triazoles and Oxadiazoles: Benzofuran-triazole hybrids have been synthesized by coupling 5-(benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol with substituted bromoacetanilide (B25293) derivatives. mdpi.com Similarly, benzofuran-oxadiazole hybrids have been prepared and have shown significant cytotoxicity against cancer cell lines. mdpi.com
Imidazoles and Pyrazoles: Hybrid compounds incorporating imidazole (B134444) and pyrazole (B372694) moieties have been developed. For example, 2-benzoylbenzofuran-imidazole hybrids have demonstrated potent anticancer activity. rsc.org Benzofuran-pyrazole derivatives have also been synthesized and evaluated for their anticancer effects. rsc.org
Thiadiazoles: The incorporation of a 1,3,4-thiadiazole (B1197879) ring system into sulfonamides has been explored to generate compounds with potential antiviral activities. nih.gov
This strategy of creating hybrid molecules significantly expands the chemical space around the this compound core, offering pathways to novel compounds with diverse biological profiles.
The table below lists some of the pharmacophores that have been hybridized with the benzofuran core.
| Hybrid Pharmacophore | Synthetic Linkage/Approach | Reference |
| Chalcone | Claisen-Schmidt Condensation | mattioli1885journals.comresearchgate.net |
| Imidazole | Varies (e.g., linked to 2-benzoylbenzofuran) | rsc.org |
| Oxadiazole | Multi-step synthesis | mdpi.com |
| Pyrazole | Microwave-assisted synthesis | rsc.org |
| Triazole | Coupling of thiol with bromoacetanilides | mdpi.com |
| 1,3,4-Thiadiazole | Multi-step synthesis from a thiol intermediate | nih.gov |
Structure Activity Relationship Sar Investigations of 5 Chloro 1 Benzofuran 2 Sulfonamide Derivatives
Influence of Halogenation (Chlorine at C-5) on Bioactivity
The presence and position of halogen atoms on the benzofuran (B130515) ring are critical determinants of biological activity. nih.gov The chlorine atom at the C-5 position of the 1-benzofuran-2-sulfonamide (B55665) scaffold significantly impacts its physicochemical properties and, consequently, its bioactivity.
Halogenation, such as the introduction of chlorine, bromine, or fluorine, has been consistently shown to increase the anticancer activities of benzofuran derivatives. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov
While direct studies on 5-Chloro-1-benzofuran-2-sulfonamide are limited, the collective evidence from related halogenated benzofurans strongly indicates that the C-5 chlorine atom plays a crucial role in defining the compound's interaction with biological targets, likely through a combination of hydrophobic and electronic effects that enhance binding and potency. nih.govmdpi.comnih.gov
Impact of Substitutions on the Benzofuran Ring System
Substitutions on the benzofuran ring system, beyond the C-5 chlorine, are pivotal in modulating the biological profile of this compound derivatives. The position, size (steric effects), and electronic nature of these substituents collectively determine the compound's efficacy and selectivity.
Positional Effects of Substituents
The location of substituents on the benzofuran core is a critical determinant of biological activity. nih.gov Preliminary SAR studies have identified the C-2 position as a key site for modifications, where ester or heterocyclic substitutions can be crucial for cytotoxic activity. rsc.org The introduction of various groups at positions such as C-3, C-6, and C-7 also significantly impacts antibacterial activity and strain specificity. nih.gov
For example, the presence of a hydroxyl group at the C-6 position has been associated with excellent antibacterial activity. nih.gov In contrast, substitutions at other positions can have varied effects. In some series, substitutions on the benzofuran ring itself had an adverse effect on in vitro activity, whereas modifications on an attached phenyl ring were beneficial. nih.gov The position of a halogen atom is also a critical factor, with maximum activity sometimes recorded when the halogen is placed at the para position of an N-phenyl ring substituent. nih.govmdpi.com These findings underscore that the biological activity of benzofuran derivatives is highly sensitive to the positional arrangement of functional groups.
Steric and Electronic Effects of Substituents
The steric and electronic properties of substituents on the benzofuran ring profoundly influence the bioactivity of its derivatives. The introduction of different functional groups can alter a compound's size, shape, and electron distribution, thereby affecting its interaction with biological targets.
Steric Effects: The size and bulk of substituents can dictate how well a molecule fits into the active site of a target enzyme or receptor. For instance, the introduction of bulky aromatic motifs attached to a heterocyclic moiety has been shown to enhance inhibitory activity in some benzofuran series. rsc.org However, steric hindrance can also be detrimental.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents plays a significant role. Electron-withdrawing groups, such as halogens, in certain positions can increase the potency of benzofuran derivatives. nih.gov Conversely, electron-donating groups may weaken antimicrobial activity. nih.gov The hydrophobic and electron-donating character of halogens on an N-phenyl ring substituent is considered beneficial for enhancing cytotoxic properties. nih.govmdpi.com The balance between hydrophilic and hydrophobic properties is also a crucial determinant of biological activity. nih.gov
The following table summarizes the effects of various substituents on the bioactivity of benzofuran derivatives, based on findings from related compounds.
| Substituent | Position | Effect on Bioactivity | Reference |
| Halogen (Br, Cl, F) | C-5, Para-position of N-phenyl ring | Generally increases anticancer and antibacterial activity. | mdpi.com, nih.gov, nih.gov |
| Hydroxyl (-OH) | C-6 | Excellent antibacterial activity. | nih.gov |
| Methoxy (-OCH3) | 6-position | Essential for high antiproliferative activity in some series. | rsc.org |
| Ester/Heterocyclic Ring | C-2 | Crucial for cytotoxic activity. | rsc.org |
| Electron-withdrawing groups | Ortho-position of benzofuran, Para-position of aryl ring | Tendency to increase potency. | nih.gov |
| Electron-donating groups | --- | Found to weaken antimicrobial activity in some cases. | nih.gov |
Role of the Sulfonamide Group and its Substituents
The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore in many biologically active compounds, and its role in this compound derivatives is multifaceted. sci-hub.se This group and its substituents can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
The sulfonamide group is a bioisostere of a carboxylic group and is favored in medicinal chemistry for its metabolic stability and ability to cross biological membranes. sci-hub.se In many enzyme inhibitors, the sulfonamide moiety acts as a zinc-binding group, anchoring the molecule to the active site of metalloenzymes like carbonic anhydrases (CAs). rsc.orgsci-hub.se
SAR studies on related sulfonamide-based benzofurans have shown that substitutions on the sulfonamide's amino group can impact CA inhibition. sci-hub.se For instance, introducing certain substituents can impair inhibitory activity. sci-hub.se However, in other contexts, N-substitution can be beneficial.
The position of the sulfonamide group on the aromatic ring is also crucial. For example, in some series of CA inhibitors, compounds with the sulfonamide moiety at the para-position were more potent than those with it at the ortho- or meta-positions. sci-hub.se
The following table illustrates the importance of the sulfonamide group and its modifications in various heterocyclic compounds.
| Modification | Effect | Example Context | Reference |
| Unsubstituted -SO₂NH₂ | Essential for activity | Acts as a zinc-binding group in carbonic anhydrase inhibitors. | sci-hub.se |
| N-Substitution | Can impair or enhance activity | Introducing substituents on the sulfonamide can alter inhibitory potency. | sci-hub.se |
| Positional Isomerism | Influences potency | Para-substituted sulfonamides showed better activity than ortho- or meta- in some series. | sci-hub.se |
| Replacement with Bioisosteres | Modulates properties | The sulfonamide group itself is a bioisostere of a carboxylic acid. | sci-hub.se |
| Linker to other moieties | Affects selectivity and potency | Linking the sulfonamide via different linkers (e.g., hydrazine) impacts activity. | researchgate.net |
Conformational Analysis and Bioactive Conformation Studies
Conformational analysis, which examines the three-dimensional arrangement of a molecule, is crucial for understanding how this compound derivatives interact with their biological targets. The specific conformation that a molecule adopts when binding to a receptor or enzyme is known as its bioactive conformation.
For sulfonamide-containing molecules, the orientation of the sulfonamide group relative to the aromatic ring is a key conformational feature. Studies on benzenesulfonamides have shown that in an isolated state, the amino group of the sulfonamide tends to lie perpendicular to the benzene (B151609) plane. mdpi.com However, the bioactive conformation within a receptor can differ, with the energy cost of adopting a different conformation being offset by favorable interactions within the binding site. mdpi.com
In the case of ortho-substituted sulfonamides, weak intramolecular interactions can alter the conformational preferences of the pharmacophore. mdpi.com For instance, in ortho-toluensulfonamide, the amino group adopts a gauche orientation due to interactions with the methyl group. mdpi.com This highlights the sensitivity of conformation to even minor structural changes.
Molecular dynamics simulations and computational docking are powerful tools for studying bioactive conformations. For example, simulations of benzofuran-triazole derivatives have revealed stable binding conformations within the allosteric sites of enzymes, stabilized by hydrogen bonds. mdpi.com These computational studies can predict how different substituents might influence the preferred conformation and, therefore, the biological activity.
The flexibility of linkers between the benzofuran core and other parts of the molecule also plays a role in allowing the compound to adopt an optimal binding pose. The ability of a derivative to adopt the correct low-energy conformation to fit into a binding pocket is a key determinant of its potency.
Comparative SAR with Related Heterocyclic Sulfonamides
To better understand the unique contribution of the 5-chloro-1-benzofuran scaffold, it is useful to compare its structure-activity relationship with that of other heterocyclic sulfonamides, such as those based on indole (B1671886), thiophene, or pyrazole (B372694).
Benzofuran vs. Indole Sulfonamides: Benzofurans are isosteric with indoles, where the indole NH group is replaced by an oxygen atom. This change from a hydrogen bond donor (NH) to a hydrogen bond acceptor (O) can significantly alter binding interactions with a biological target. Studies on isosteric indole-2-sulfonamides have been conducted in parallel with benzofuran-2-sulfonamides, revealing differences in their sensitization potential, which may be linked to their electronic properties. mdpi.com
Five-Membered vs. Six-Membered Rings: Research has generally shown that sulfonamides bearing five-membered heterocyclic rings, such as benzofurans, are often more potent inhibitors of enzymes like carbonic anhydrase compared to those with six-membered rings. semanticscholar.org Thiophene-2-sulfonamide, for example, was found to be a more effective carbonic anhydrase inhibitor than sulfanilamide, which has a six-membered benzene ring. semanticscholar.org
Influence of the Heteroatom: The nature of the heteroatom within the five-membered ring (e.g., oxygen in furan (B31954), sulfur in thiophene, nitrogen in pyrrole) can also influence activity. The presence of nitrogen and sulfur atoms in the ring has been linked to improved inhibitory activity in some classes of carbonic anhydrase inhibitors. semanticscholar.org
The following table provides a comparative overview of SAR findings across different heterocyclic sulfonamides.
| Heterocyclic Scaffold | Key SAR Findings | Reference |
| Benzofuran | Oxygen atom acts as a hydrogen bond acceptor. Substitutions at C-2, C-5, and C-6 are critical. Halogenation often enhances activity. | nih.gov, nih.gov, rsc.org |
| Indole | Isosteric with benzofuran. The NH group is a hydrogen bond donor. | mdpi.com |
| Thiophene | Thiophene-2-sulfonamide is a potent carbonic anhydrase inhibitor. | semanticscholar.org |
| Pyrazole/Triazole | Often used in hybrid molecules. The position and nature of substituents on these rings influence activity. | nih.gov, rsc.org |
| Benzimidazole/Imidazole (B134444) | Sulfonamides with these rings are effective enzyme inhibitors. | semanticscholar.org |
This comparative analysis highlights that while general principles of sulfonamide SAR apply across different scaffolds, the specific nature of the heterocyclic ring system, such as the 5-chloro-1-benzofuran core, provides unique structural and electronic features that can be fine-tuned to optimize biological activity.
Mechanistic Studies of Biological Activities of 5 Chloro 1 Benzofuran 2 Sulfonamide
Enzyme Inhibition Studies
The primary mechanism of action identified for compounds within the benzofuran-2-sulfonamide class is enzyme inhibition. These studies have elucidated the specificity and nature of these inhibitory effects.
Benzofuran-2-sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govmdpi.com These enzymes are crucial in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. mdpi.com
The mechanism of inhibition by sulfonamides is well-established. It involves the binding of the deprotonated sulfonamide moiety (-SO₂NH⁻) to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.govyoutube.com This interaction is a key feature of the inhibitory action. In addition to this coordination with the zinc ion, a critical hydrogen bond forms between the nitrogen atom of the sulfonamide group and the hydroxyl group of the Thr199 residue within the enzyme's active site. nih.govsemanticscholar.org The orientation of the inhibitor within the active site is further stabilized by hydrophobic and van der Waals interactions with other amino acid residues. nih.gov
Studies on various five-membered heterocyclic sulfonamides have shown differential inhibition against various human (h) CA isoforms. Generally, these compounds exhibit potent inhibition against the cytosolic isoform hCA II and weaker inhibition against the hCA I isoform. nih.gov Certain derivatives have also shown significant inhibitory activity against tumor-associated isoforms such as hCA IX and hCA XII. nih.gov The selectivity for different isoforms is influenced by the specific amino acid composition of the active site, which affects the binding conformation of the inhibitor. nih.gov
Below is a table summarizing the typical inhibitory activity of five-membered heterocyclic sulfonamides against various human carbonic anhydrase isoforms.
| CA Isoform | Typical Inhibition Range (Kᵢ) | Biological Relevance |
|---|---|---|
| hCA I | Weak to Moderate (683–4250 nM) | Cytosolic, widespread |
| hCA II | Potent (Nanomolar range, e.g., 0.20–5.96 nM) | Cytosolic, antiglaucoma target |
| hCA IX | Potent (Nanomolar range, e.g., 3–45 nM) | Transmembrane, tumor-associated |
| hCA XII | Moderate to Potent | Transmembrane, tumor-associated |
While the primary focus of benzofuran-2-sulfonamide research has been on carbonic anhydrases, the broader sulfonamide scaffold is known to inhibit other key enzyme classes. For instance, sulfonamide derivatives have been successfully designed as inhibitors of serine-threonine kinases, which are pivotal in cell signaling pathways. nih.gov Structure-activity relationship studies have demonstrated that modifications to the sulfonamide moiety and the associated aryl ring can lead to potent and selective kinase inhibitors, such as those targeting cyclin-dependent kinase 2 (CDK2). nih.gov
Furthermore, related chloro-substituted heterocyclic compounds, such as 5-chloro-indoles, have been shown to be potent inhibitors of mutant EGFR and BRAF kinase pathways, which are crucial targets in cancer therapy. mdpi.com This suggests that the 5-chloro-1-benzofuran scaffold may also possess the potential for development as a kinase inhibitor, although specific studies on 5-Chloro-1-benzofuran-2-sulfonamide in this context are not extensively detailed in the current literature.
Molecular Target Identification and Interaction Analysis
Understanding the precise interactions between this compound and its molecular targets is essential for elucidating its mechanism of action.
Detailed studies specifically profiling the binding of this compound to a broad range of receptors, such as G-protein coupled receptors (GPCRs), are not extensively covered in the available scientific literature. The primary research has centered on its interaction with enzymatic targets.
The interaction between sulfonamide-based inhibitors and carbonic anhydrase is a well-characterized example of protein-ligand interaction. The fundamental interactions for the benzofuran-2-sulfonamide class within the CA active site include:
Coordination with Zinc Ion: The deprotonated nitrogen of the sulfonamide group acts as a strong ligand, coordinating directly with the Zn(II) ion at the catalytic core of the enzyme. nih.govyoutube.com
Hydrogen Bonding: A highly conserved hydrogen bond is formed between the sulfonamide's NH group and the side-chain hydroxyl of the Thr199 residue. semanticscholar.org One of the sulfonamide oxygen atoms can also form an additional hydrogen bond with the amide nitrogen of Thr199. nih.gov
Hydrophobic and Van der Waals Interactions: The benzofuran (B130515) ring itself engages in non-polar interactions with hydrophobic residues lining the active site cavity, such as Val121, Phe131, and Leu198. nih.gov These interactions are crucial for the proper positioning and binding affinity of the inhibitor.
Halogen Bonding: The presence of a chlorine atom at the 5-position of the benzofuran ring can potentially lead to halogen bonding. nih.gov This is an attractive interaction between the electrophilic halogen and a nucleophilic site on the protein, which can significantly enhance binding affinity. nih.gov
The following table summarizes the key protein-ligand interactions.
| Type of Interaction | Inhibitor Moiety Involved | Enzyme (CA) Residue/Component Involved |
|---|---|---|
| Ionic/Coordinate Bond | Deprotonated Sulfonamide (-SO₂NH⁻) | Active Site Zn(II) Ion |
| Hydrogen Bond | Sulfonamide NH | Thr199 (hydroxyl group) |
| Hydrogen Bond | Sulfonamide Oxygen | Thr199 (amide nitrogen) |
| Hydrophobic/Van der Waals | Benzofuran Ring System | Val121, Phe131, Leu198, etc. |
| Halogen Bond (Potential) | 5-Chloro substituent | Nucleophilic sites (e.g., backbone carbonyls) |
Modulation of Cellular Pathways and Biochemical Processes
The inhibition of specific enzymes by this compound can lead to the modulation of broader cellular pathways and biochemical processes. The compound's effects are mediated through pathways involved in cell signaling and gene regulation.
By inhibiting tumor-associated carbonic anhydrase isoforms IX and XII, which are often overexpressed in hypoxic tumors, sulfonamide inhibitors can disrupt the pH regulation mechanisms of cancer cells. This interference with the management of the acidic tumor microenvironment can impact tumorigenesis and cell survival.
Moreover, some benzene-sulfonamide-based benzofuran derivatives have been specifically designed to inhibit the hypoxia-inducible factor (HIF-1) pathway. nih.gov The HIF-1 pathway is a critical regulator of cellular response to low oxygen levels and is implicated in cancer progression. This indicates that compounds based on the this compound scaffold could potentially modulate cellular responses to hypoxia. The ability of similar heterocyclic structures to inhibit key signaling molecules like EGFR and BRAF kinases also points to the potential for modulating critical cell growth and proliferation pathways. mdpi.com
Interference with Cell Cycle Regulation and Proliferation
The antiproliferative activity of benzofuran sulfonamide derivatives is a significant area of investigation. Research has shown that compounds bearing a benzofuransulfonamide scaffold can exhibit broad-spectrum antiproliferative activities against various tumor cell lines nih.gov. One potent analogue demonstrated the ability to induce significant levels of apoptosis in NCI-H460 cells at low micromolar concentrations nih.gov.
Mechanistically, certain antitumor sulfonamides have been found to target and block the G1 phase of the cell cycle nih.gov. This interference with G1 progression is critical, as many proteins involved in the G1/S transition play a crucial role in cell proliferation and transformation nih.gov. In addition to G1 arrest, other benzofuran derivatives have been shown to induce a G2/M arrest in a dose- and time-dependent manner in Jurkat T-cells researchgate.net. This cell cycle arrest is mediated through a p53-dependent pathway, leading to an increase in the amounts of p21, p27, and cyclin B researchgate.net. Some benzene-sulfonamide-based benzofuran derivatives have also been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the carcinogenesis of certain malignant cancers nih.gov.
| Compound | Cell Line | IC₅₀ (μM) | Positive Control | IC₅₀ of Control (μM) |
|---|---|---|---|---|
| Analogue 1h | NCI-H460 | 4.13 | Cisplatin | 4.52 |
Modulation of Inflammatory Mediators and Pathways
Benzofuran derivatives have demonstrated significant anti-inflammatory activity by modulating key signaling pathways. One such derivative, a piperazine/benzofuran hybrid, was found to inhibit the overexpression of the inflammatory mediator nitric oxide (NO) in LPS-induced RAW 264.7 cells mdpi.comnih.gov. Further investigation revealed that its anti-inflammatory mechanism is related to the inhibition of the NF-κB and MAPK signaling pathways mdpi.comnih.gov. The compound was shown to significantly inhibit the phosphorylation levels of IKKα/IKKβ, IKβα, and P65 in the NF-κB pathway, as well as ERK, JNK, and P38 in the MAPK pathway nih.gov. This inhibition leads to the down-regulation of pro-inflammatory factors such as COX-2, TNF-α, and IL-6 nih.gov.
Similarly, other benzofuran derivatives, acting as histamine (B1213489) H₄ receptor (H₄R) antagonists, have been shown to attenuate allergic inflammation cellphysiolbiochem.com. These compounds can decrease the activation of the NF-κB and STAT3 signaling pathways, which are central to the development of airway inflammation cellphysiolbiochem.comnih.gov. The broader class of sulfonamides also plays a role in modulating inflammatory processes. Certain sulfonamide diuretics can influence the regulation of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα), with mechanisms potentially involving the NF-κB pathway nih.gov.
| Compound | Cell Line | Assay | IC₅₀ (μM) |
|---|---|---|---|
| Compound 5d | RAW-264.7 | NO Generation | 52.23 ± 0.97 |
Antioxidant Activity and Related Mechanisms
The antioxidant properties of sulfonamide-containing compounds contribute to their therapeutic profile. The mechanism of action for some derivatives involves scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses, which can help mitigate inflammation-related tissue damage nih.gov.
Studies on novel 2-thiouracil-5-sulfonamide derivatives have confirmed their ability to act as potent antioxidants nih.gov. The primary mechanism for this activity is their hydrogen-donating ability, which allows them to scavenge free radicals nih.gov. This was demonstrated in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), where the sulfonamide derivatives showed remarkable free radical scavenging efficacy nih.gov. The presence of electron-donating groups on the aromatic ring of these compounds appears to enhance their antioxidant activity by activating the ring through resonance or inductive effects nih.gov.
Antimicrobial Action Mechanisms
Benzofuran derivatives are recognized for possessing a wide range of antimicrobial activities, including antibacterial and antifungal properties nih.gov.
Antibacterial Mechanisms against Specific Strains
The primary antibacterial mechanism of sulfonamides is the inhibition of the bacterial enzyme dihydropteroate (B1496061) synthetase (DPS) researchgate.net. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Sulfonamides act as competitive inhibitors, mimicking the structure of para-aminobenzoic acid (PABA), the natural substrate for DPS, thereby blocking the folic acid pathway and halting bacterial proliferation researchgate.net. Bacterial resistance to sulfonamides can arise from plasmids that encode for a sulfonamide-resistant variant of the dihydropteroate synthase enzyme nih.gov.
Specific novel sulfonamides have shown high efficacy against pathogenic bacteria. For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide proved to be the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus in one study nih.gov.
| Compound | Bacterial Strain | MIC (μmol/L) |
|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62 |
| Methicillin-resistant Staphylococcus aureus | 31.25 |
Antifungal Mechanisms
While many benzofuran compounds show antifungal activity, the efficacy can vary significantly among different derivatives nih.gov. Some studies on novel sulfonamides have found them to have almost no antifungal potency nih.gov. However, for active compounds, several mechanisms have been proposed. One potential mechanism of action against fungi like Aspergillus flavus is the binding to ergosterol, a key component of the fungal plasma membrane, which disrupts membrane integrity and function scielo.br. Another identified antifungal mechanism involves the generation of reactive oxygen species (ROS) mdpi.com. The production of ROS within the fungal cell induces oxidative stress, leading to cellular damage and death mdpi.com.
Antiviral Mechanisms
Derivatives of 5-chloro-benzofuran and related sulfonamides have also been explored for their antiviral properties. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of the respiratory syncytial virus (RSV) nih.gov. The mechanism of these compounds involves the suppression of viral replication as well as the inhibition of RSV-induced activation of IRF3 and NF-κB, which are key signaling pathways in the host's antiviral and inflammatory response nih.gov. Furthermore, other novel benzofuran derivatives, particularly when complexed with transition metals, have shown inhibitory activity against critical viral enzymes such as HIV reverse transcriptase (RT) and Hepatitis C virus (HCV) NS3-4A protease nih.gov.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for 5-Chloro-1-benzofuran-2-sulfonamide derivatives and elucidating their binding mechanisms at the atomic level.
Research has shown that benzofuran-containing compounds, including derivatives of this compound, are promising candidates for various therapeutic targets. For instance, docking studies have been employed to evaluate the binding affinity of such compounds against targets like T cell immunoglobulin mucin-3 (TIM-3), an immune checkpoint protein, and various cancer-related enzymes. nih.govresearchgate.net In these studies, the benzofuran (B130515) ring often plays a crucial role in establishing key interactions, such as π-π stacking with aromatic amino acid residues within the target's binding site. nih.gov
Similarly, docking simulations have been used to investigate the potential of related sulfonamide derivatives as inhibitors of enzymes like Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli Topoisomerase IV. asianpubs.orgresearchgate.net These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the compounds. asianpubs.orgresearchgate.net The insights gained from molecular docking are vital for the rational design of more potent and selective inhibitors.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com DFT calculations are valuable for understanding the intrinsic properties of this compound, such as its electronic distribution, reactivity, and spectroscopic characteristics. researchgate.netmaterialsciencejournal.orgnih.gov
These calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
Furthermore, DFT can be used to calculate global reactivity descriptors, which help in understanding the relationship between the structure, stability, and chemical reactivity of the molecule. acs.org These descriptors are also employed in the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.org The information derived from DFT calculations is fundamental for predicting how the molecule will behave in a biological environment and for designing derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.
Development of Predictive Models
The development of a QSAR model involves creating a dataset of compounds with known activities and then using statistical methods to build a mathematical equation that correlates molecular descriptors with this activity. uniroma1.itbiointerfaceresearch.com For sulfonamide derivatives, QSAR models have been developed to predict their activity against various targets. jbclinpharm.orguni-halle.de The goal is to create a robust and predictive model that can be used to screen virtual libraries of compounds and prioritize them for synthesis and testing. uniroma1.itnih.gov
The process typically involves several steps:
Data Set Preparation: Curation of a dataset of compounds with reliable biological activity data.
Molecular Descriptor Calculation: Generation of a wide range of descriptors that characterize the physicochemical and structural properties of the molecules.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to develop the QSAR equation. biointerfaceresearch.comnih.gov
Model Validation: Rigorous testing of the model's predictive power using internal and external validation methods. uniroma1.itnih.gov
Descriptors and Statistical Validation
A variety of molecular descriptors can be used in QSAR modeling, including: researchgate.net
Topological descriptors: Describe the connectivity of atoms in a molecule.
Electronic descriptors: Quantify the electronic properties, often derived from DFT calculations.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.
Steric descriptors: Describe the size and shape of the molecule.
The statistical quality and predictive ability of a QSAR model are assessed using several parameters: nih.gov
Coefficient of determination (R²): A measure of how well the model fits the training data. researchgate.net
Cross-validated R² (q²): An indicator of the model's internal predictive ability. uniroma1.it
External validation: The model's ability to predict the activity of an independent set of compounds (test set).
A statistically robust and validated QSAR model can be a powerful tool in the rational design of new this compound derivatives with enhanced biological activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. mdpi.comarxiv.org This computational method is used to study the stability of the ligand-target complex, conformational changes, and the role of solvent molecules in the binding process.
For benzofuran and sulfonamide derivatives, MD simulations have been used to complement molecular docking studies by providing a more realistic representation of the biological system. nih.govresearchgate.netresearchgate.net By simulating the movement of atoms over time, MD can reveal:
The stability of the binding pose predicted by docking.
Key interactions that are maintained throughout the simulation.
The flexibility of the ligand and the protein's binding site.
The influence of water molecules on the binding affinity.
The insights from MD simulations are crucial for understanding the intricate details of ligand-receptor interactions and for refining the design of new inhibitors. tandfonline.com
ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Lead Optimization
In the process of drug discovery, it is essential to consider the pharmacokinetic properties of a compound, collectively known as ADME. In silico ADME prediction models are used to evaluate the drug-likeness of a compound and to identify potential liabilities early in the discovery process. sk.ruresearchgate.net
For this compound and its analogs, various computational tools can be used to predict key ADME properties: chemmethod.commdpi.com
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of the route and rate of elimination from the body.
These predictions are often based on physicochemical properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, which are evaluated against established guidelines like Lipinski's Rule of Five. researchgate.net By identifying and addressing potential ADME issues early on, computational models help in the optimization of lead compounds, increasing the likelihood of developing a successful drug candidate. nih.govnih.gov
Preclinical Pharmacological Investigations and Experimental Methodologies
In Vitro Biological Assays
In vitro assays are fundamental in the early stages of drug discovery to screen compounds for biological activity and to elucidate their mechanisms of action at the cellular and molecular levels.
Cell-based assays are critical for evaluating the effects of "5-Chloro-1-benzofuran-2-sulfonamide" derivatives on cellular processes such as proliferation and viability. For instance, in the context of cancer research, the anti-proliferative activity of novel oxindole (B195798)/benzofuran (B130515) hybrids was tested against breast cancer cell lines T-47D and MCF-7 using the MTT assay. nih.gov The N1-unsubstituted oxindole derivatives, in particular, demonstrated moderate to potent activity against both cell lines. nih.gov Specifically, compounds 5d, 5e, and 5f showed significant cytotoxic activity. nih.gov
Similarly, the cytotoxic effects of azo-based sulfonamides were investigated on MCF-7 human breast cancer cells and MCF-10 normal human mammary epithelial cells using the MTT assay. chemmethod.com This allows for the determination of a compound's therapeutic index, which is a measure of its selectivity for cancer cells over normal cells.
In the study of carbonic anhydrase (CA) inhibitors, the anti-proliferative activity of benzofuran-based sulphonamides was assessed against a panel of sixty cancer cell lines according to the US-NCI protocol. researchgate.net This broad screening helps to identify compounds with selective and potent growth inhibitory activity toward specific cancer cell types.
The following table summarizes the cytotoxic activity of selected benzofuran derivatives:
Table 1: Cytotoxic Activity of Benzofuran Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5d | MCF-7 | 3.41 | nih.gov |
| 5d | T-47D | 3.82 | nih.gov |
| 5e | MCF-7 | 3.45 | nih.gov |
| 5e | T-47D | 4.53 | nih.gov |
| 5f | MCF-7 | 2.27 | nih.gov |
| 5f | T-47D | 7.80 | nih.gov |
| Staurosporine (Reference) | MCF-7 | 4.81 | nih.gov |
| Staurosporine (Reference) | T-47D | 4.34 | nih.gov |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Biochemical assays are employed to directly measure the inhibitory activity of compounds against specific enzymes. For "this compound" and related structures, a primary focus has been on their interaction with carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.
The inhibitory activities of novel benzofuran-based sulphonamides were evaluated against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. researchgate.net These isoforms have different physiological roles, and their selective inhibition is a key goal in drug development. The tumor-associated isoforms hCA IX and XII were efficiently inhibited by these compounds, with inhibition constants (KIs) in the nanomolar range. researchgate.net
The inhibitory effects of griseofulvin (B1672149) and usnic acid sulfonamide derivatives were also assessed against a panel of CAs, including human and microbial isoforms, using a stopped-flow CO2 hydrase assay. mdpi.com This technique allows for the precise determination of inhibition constants.
The table below presents the inhibitory activity of selected benzofuran-based sulphonamides against various hCA isoforms:
Table 2: Inhibitory Activity (Kᵢ) of Benzofuran-Based Sulphonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
|---|---|---|---|---|---|
| 4a | >10000 | 4515 | 7766 | 316 | mdpi.com |
| 5a | 8950 | 189 | 10.0 | 10.1 | researchgate.net |
| 5b | 9750 | 256 | 12.1 | 15.2 | researchgate.net |
| 9a | 7560 | 154 | 97.5 | 71.8 | researchgate.net |
| 10a | 6980 | 132 | 35.4 | 45.3 | researchgate.net |
Kᵢ represents the inhibition constant.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. While the provided information primarily focuses on enzyme inhibition, some benzofuran derivatives have been evaluated for their interaction with G protein-coupled receptors (GPCRs). For example, certain indole-, benzothiophene-, and benzofuran-3-sulfonamides have been investigated as modulators of GPR17 activity. google.com
In a study on multifunctional ligands, the binding affinities of arylsulfonamide-based compounds were determined for serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors. acs.orgnih.gov For instance, the incorporation of a 2-benzofuran ring in compound 17 resulted in a reduced affinity for 5-HT₆ and 5-HT₇ receptors but an increased affinity for the D₂ receptor when compared to a related compound. acs.orgnih.gov
The following table shows the binding affinities (pKᵢ) of a selected benzofuran derivative for various receptors:
Table 3: Binding Affinities (pKᵢ) of Compound 17 for Serotonin and Dopamine Receptors
| Receptor | pKᵢ | Reference |
|---|---|---|
| 5-HT₆ | 6.93 | acs.orgnih.gov |
| 5-HT₇ | 6.75 | acs.orgnih.gov |
| D₂ | 7.52 | acs.orgnih.gov |
pKᵢ is the negative logarithm of the inhibition constant (Kᵢ), with a higher value indicating greater binding affinity.
In Vivo Studies in Model Organisms (non-human)
In vivo studies are essential to evaluate the pharmacological effects of a compound in a living organism, providing insights into its efficacy and pharmacodynamics.
The choice of animal model is critical and depends on the therapeutic area being investigated. For cancer research, mouse xenograft models are commonly used. acs.org In these models, human cancer cells, such as the ZR-75-1 breast carcinoma cell line, are implanted into immunodeficient mice. acs.org This allows for the evaluation of a compound's ability to inhibit tumor growth in a living system.
For studies related to neurological disorders, various animal models are employed to assess mood-modulating activities. For example, to evaluate the antidepressant and anxiolytic potential of multifunctional ligands, specific behavioral tests are conducted in rodents. acs.org
In the context of fungal infections, in vivo experiments on apple fruits have been used to assess the protective effects of aryl sulfonamide derivatives against phytopathogenic fungi like Valsa mali. acs.org
Pharmacodynamic endpoints are used to measure the biological effects of a compound in an in vivo setting. In cancer studies, a key endpoint is the inhibition of tumor growth, which can be monitored over time. acs.org
Target engagement studies aim to confirm that the compound is interacting with its intended molecular target in the living organism. For example, in the investigation of KAT6A/B inhibitors, a reduction in the acetylation of histone H3 at lysine (B10760008) 23 (H3K23ac) serves as a biomarker for target engagement. acs.org Treatment with the inhibitor BAY-184 led to a time-dependent decrease in H3K23 acetylation in ZR-75-1 tumor xenografts. acs.org
In the study of carbonic anhydrase inhibitors, a novel 4-pyridyl analog of SLC-0111 was shown to induce G0/G1 cell cycle arrest and apoptosis in cancer cells, which are important pharmacodynamic effects. frontiersin.org
The following table lists the compounds mentioned in this article:
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| 5-Chloro-3-methyl-1-benzothiophene |
| 2-benzofuran |
| 6-fluoro-2-benzothiophene |
| 2-benzothiophene |
| BAY-184 |
| SLC-0111 |
Advanced Experimental Design and Validation in Preclinical Research
In the realm of preclinical drug discovery, the meticulous evaluation of a compound's pharmacological profile is paramount. Advanced experimental designs are employed to ensure the validity and reproducibility of findings, providing a solid foundation for potential clinical development. This involves a detailed analysis of the concentration-dependent effects of a compound and an understanding of how its three-dimensional structure can influence its biological activity. For the specific chemical entity, this compound, a thorough investigation into its dose-response relationship and stereochemical nuances would be critical in elucidating its therapeutic potential.
A fundamental aspect of preclinical pharmacological assessment is the characterization of the dose-response relationship. This analysis delineates the magnitude of the biological response to a range of concentrations of a test compound. While specific dose-response data for this compound is not extensively available in the public domain, the general methodology involves exposing target cells, tissues, or organisms to increasing concentrations of the compound and measuring a specific biological effect.
The resulting data are typically plotted to generate a dose-response curve, from which key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) can be derived. These values represent the concentration of the compound required to elicit 50% of the maximal inhibitory or stimulatory effect, respectively, and are crucial indicators of a compound's potency. For instance, in studies of related sulfonamide derivatives, dose-response curves are utilized to determine their inhibitory potential against specific enzymes or cell lines.
Hypothetical Dose-Response Data for a Benzofuran Sulfonamide Derivative
The following table is a hypothetical representation of data that would be generated in a dose-response study for a compound structurally related to this compound against a target enzyme.
| Concentration (µM) | Percent Inhibition |
| 0.01 | 5 |
| 0.1 | 20 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
From such data, a sigmoidal curve would be fitted to accurately determine the IC₅₀ value, providing a quantitative measure of the compound's potency.
Many organic molecules, including those with complex heterocyclic structures like benzofurans, can exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. These stereochemical variations can lead to significant differences in pharmacological activity, as biological targets such as enzymes and receptors are often chiral and will interact differently with each stereoisomer.
For a molecule like this compound, the potential for stereoisomerism would depend on the presence of chiral centers or elements of planar chirality within its structure. If chiral, the synthesis of individual enantiomers or diastereomers would be a critical step in preclinical evaluation. Each stereoisomer would then be independently assessed for its biological activity. It is a common observation in pharmacology that one isomer (the eutomer) exhibits significantly higher activity than the other (the distomer).
The differential activity of stereoisomers is a key consideration in drug development, as it can impact both efficacy and safety. While specific studies on the stereochemical bioactivity of this compound are not readily found, the principles of stereopharmacology would necessitate such an investigation if the compound were to proceed through the drug discovery pipeline.
Advanced Analytical and Spectroscopic Characterization in Research Context
Structural Elucidation Techniquessemanticscholar.org
Structural elucidation relies on a combination of methods that probe the electronic and magnetic environments of atoms within a molecule, providing a comprehensive picture of its connectivity and conformation. The synthesis of 5-Chloro-1-benzofuran-2-sulfonamide derivatives is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). semanticscholar.org
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR: In the ¹H NMR spectrum of related benzofuran (B130515) sulfonamides, proton signals for the sulfonamide group (–SO₂NH–) typically appear as a singlet between δ 8.78 and 10.15 ppm. rsc.org Aromatic protons on the benzofuran and any associated phenyl rings show signals in the region between δ 6.51 and 7.70 ppm. rsc.org For derivatives of this compound, the protons on the benzofuran ring system would exhibit characteristic splitting patterns based on their positions relative to the chloro and sulfonamide substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For benzofuran-based structures, characteristic signals are observed for the aromatic and heterocyclic rings. For instance, in related 2-aroyl benzofurans, carbon signals appear in a range from δ 112 to 184 ppm. rsc.org The carbons of the 5-chloro-1-benzofuran moiety would have distinct chemical shifts influenced by the electron-withdrawing nature of the chlorine atom and the sulfonyl group.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the assignment of signals obtained from 1D spectra. These methods are invaluable for unambiguously assembling the molecular structure, especially for complex derivatives. frontiersin.org
Table 1: Predicted ¹H and ¹³C NMR Data for the 5-Chloro-1-benzofuran Moiety This table is generated based on typical chemical shifts for similar benzofuran structures.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| H-3 | ~ 7.0 - 7.5 | - |
| C-2 | - | ~ 145 - 155 |
| C-3 | - | ~ 110 - 120 |
| C-3a | - | ~ 125 - 130 |
| H-4 | ~ 7.5 - 7.8 | - |
| C-4 | - | ~ 120 - 125 |
| C-5 | - | ~ 128 - 133 |
| H-6 | ~ 7.3 - 7.6 | - |
| C-6 | - | ~ 122 - 127 |
| H-7 | ~ 7.6 - 7.9 | - |
| C-7 | - | ~ 112 - 117 |
| C-7a | - | ~ 150 - 155 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a compound like this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the sulfonyl group. vulcanchem.com
Key characteristic vibrations include:
SO₂ Asymmetric and Symmetric Stretching: Strong bands are typically observed in the ranges of 1310–1350 cm⁻¹ and 1143–1155 cm⁻¹, respectively. rsc.orgvulcanchem.com
N-H Stretching (for primary or secondary sulfonamides): These vibrations occur in the region of 3144–3349 cm⁻¹. rsc.org
Aromatic C=C Stretching: Bands for the aromatic rings appear in the 1489–1594 cm⁻¹ region. rsc.org
S-N Stretching: These vibrations are visible as bands in the 895–914 cm⁻¹ region. rsc.org
Table 2: Characteristic IR Absorption Bands for Sulfonamides
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -SO₂- | Asymmetric Stretch | 1310 - 1350 rsc.orgvulcanchem.com |
| -SO₂- | Symmetric Stretch | 1143 - 1155 rsc.org |
| N-H | Stretch | 3144 - 3349 rsc.org |
| C=C (Aromatic) | Stretch | 1489 - 1594 rsc.org |
| S-N | Stretch | 895 - 914 rsc.org |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula. The mass spectrum of a related compound, 3-[(5-chloro-1-benzofuran-2-yl)sulfonyl]-1H-pyridazin-6-one, has a calculated molecular weight of 310.71 g/mol , corresponding to the molecular formula C₁₂H₇ClN₂O₄S. nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately one-third of the molecular ion peak.
Crystallographic Analysis for Three-Dimensional Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms.
Table 3: Example Crystal Data for a Related Benzofuran Derivative (C₁₇H₁₅ClO₃S) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| a (Å) | 8.2757 (2) |
| b (Å) | 9.6740 (2) |
| c (Å) | 10.1564 (2) |
| α (°) | 76.655 (1) |
| β (°) | 75.673 (1) |
| γ (°) | 76.355 (1) |
| Volume (ų) | 752.64 (3) |
| Z | 2 |
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular forces. In the crystal structures of related benzofuran sulfonamides and similar molecules, several key interactions are consistently observed.
Hydrogen Bonding: In sulfonamides containing an N-H group, intermolecular N-H⋯O hydrogen bonds are a dominant feature, often connecting molecules into centrosymmetric dimers. nih.gov C-H⋯O interactions are also common, further stabilizing the crystal packing. nih.govnih.gov
π–π Interactions: The planar aromatic rings of the benzofuran system facilitate π–π stacking interactions between neighboring molecules. nih.gov Centroid-centroid distances for these interactions are typically in the range of 3.7 to 3.9 Å. nih.govnih.gov
Halogen Bonding: The chlorine atom can participate in halogen bonds, such as Cl⋯O interactions, which have been observed with distances around 3.114 (1) Å in related structures. nih.gov
These non-covalent interactions are crucial in determining the solid-state properties of the compound and play a significant role in how it may interact with biological targets. nih.govnih.gov
Chromatographic and Purity Assessment Methods in Research
Chromatographic techniques are fundamental in the analysis of synthesized chemical compounds, providing critical data on purity and the separation of stereoisomers. For benzofuran sulfonamide derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. The method separates components in a mixture, allowing for the quantification of the main compound and any impurities.
In the context of benzofuran derivatives and related sulfonamides, HPLC is also crucial for chiral resolution—the separation of enantiomers. google.com Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological activities. The separation of these stereoisomers can be achieved by using a chiral stationary phase (CSP) in the HPLC column. google.comacs.org For instance, research on related chiral sulfonamides and benzofuran-derived compounds has successfully employed HPLC with chiral columns (e.g., Chiracel IA, IG-3, AD, OD-H) to determine the enantiomeric excess (ee) of a sample. acs.orgresearchgate.net The enantioselectivity of a reaction, which indicates the preference for the formation of one enantiomer over the other, is commonly established through this method. acs.org
A typical HPLC setup for the analysis of such compounds involves a mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, and a UV detector for identifying and quantifying the separated compounds. acs.org
Table 1: Illustrative HPLC Conditions for Chiral Resolution of Related Benzofuran Compounds
| Parameter | Condition |
|---|---|
| Instrumentation | Waters HPLC with UV Detector |
| Column | Chiral Stationary Phase (e.g., Chiracel IA) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Application | Determination of enantiomeric excess (ee) |
This table represents typical conditions as described in the literature for analogous compounds and serves as an illustrative example. acs.org
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. While sulfonamides can sometimes require derivatization to increase their volatility for GC analysis, the technique has been successfully applied to related benzofuran structures. iik.ac.id
A study detailing the analysis of two similar antimycotic agents, 1-[(5-chloro-2-benzofuranyl)(2-chlorophenyl)methyl]-1H-imidazole and 1-[(5-bromo-2-benzofuranyl)phenylmethyl]-1H-imidazole, in plasma demonstrates the utility of GC-MS. nih.gov The method involved a single-step liquid-liquid extraction for sample purification and the use of a carrier substance to minimize adsorption during the chromatographic process. nih.gov This approach allowed for very low detection limits, ranging from 0.1 to 1.4 ng/mL, showcasing the high sensitivity of GC-MS for analyzing complex biological samples. nih.gov The coupling of GC with mass spectrometry (a hyphenated technique) provides both separation and structural identification of the analytes. iik.ac.id
Elemental Composition and Purity Verification in Research
Verifying the elemental composition and purity of a novel compound is a critical step in chemical research, confirming that the synthesized molecule corresponds to the expected structure.
Elemental analysis is a foundational technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to calculate the empirical formula of the substance. For this compound (C₈H₆ClNO₃S), the theoretical elemental composition can be calculated and compared against experimental results obtained from an elemental analyzer. This comparison is a key checkpoint for purity and structural confirmation.
In conjunction with elemental analysis, other spectroscopic methods are used for comprehensive purity verification. Mass spectrometry (MS) provides the molecular weight of the compound, confirming the molecular formula. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are used to elucidate the detailed molecular structure and further confirm purity by showing the absence of signals from impurities. acs.org
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 96.08 | 41.48 |
| Hydrogen | H | 1.01 | 6.06 | 2.61 |
| Chlorine | Cl | 35.45 | 35.45 | 15.31 |
| Nitrogen | N | 14.01 | 14.01 | 6.05 |
| Oxygen | O | 16.00 | 48.00 | 20.73 |
| Sulfur | S | 32.07 | 32.07 | 13.85 |
| Total | | | 231.67 | 100.00 |
Future Research Directions and Potential Applications
Rational Design of Next-Generation 5-Chloro-1-benzofuran-2-sulfonamide Analogues
The development of new and improved analogues of this compound is a key area of future research. Rational drug design, based on a deep understanding of structure-activity relationships (SAR), will be instrumental in creating next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Early research into benzofuran-2-sulfonamides as topical carbonic anhydrase inhibitors revealed that while they were potent, some derivatives caused dermal sensitization. nih.govnih.gov This highlights the importance of modifying the core structure to mitigate off-target effects. Future design strategies will likely focus on:
Substitution patterns: Investigating the impact of various substituents on the benzofuran (B130515) ring and the sulfonamide group to optimize inhibitory activity against specific CA isoforms and reduce adverse effects. nih.govmdpi.comnih.gov
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the drug-like characteristics of the molecule. researchgate.net For instance, incorporating coumarin (B35378) motifs has been explored to enhance selectivity for tumor-associated CA isoforms. researchgate.net
Conformational restriction: Introducing structural constraints to lock the molecule into a more active conformation, potentially leading to increased potency and selectivity. researchgate.net
Exploration of Novel Molecular Targets and Therapeutic Areas
While the primary focus has been on carbonic anhydrase inhibition, the benzofuran scaffold is known for its diverse biological activities, suggesting that this compound and its analogues may have other molecular targets. rsc.orgrsc.org Future research should explore these possibilities to uncover new therapeutic applications.
Potential new therapeutic areas include:
Anticancer: Several benzofuran derivatives have shown significant anticancer activity. mdpi.comrsc.org Research is ongoing to evaluate benzofuran-based sulfonamides as inhibitors of tumor-associated carbonic anhydrase isoforms like CA IX and CA XII, which are involved in cancer progression. researchgate.netresearchgate.netrsc.org
Antiviral: The sulfonamide functional group is a well-known pharmacophore in antiviral drugs. mdpi.com Investigating the potential of this compound derivatives against various viral targets is a logical next step.
Anticonvulsant: Given the role of carbonic anhydrase in the central nervous system, there is potential for developing benzofuran-2-sulfonamides as anticonvulsant agents. mdpi.comnih.govsemanticscholar.org
Anti-inflammatory and Antioxidant: Sulfonamides and benzofurans have independently been associated with anti-inflammatory and antioxidant properties. researchgate.netrsc.org Hybrid molecules could exhibit synergistic effects.
Aldose Reductase Inhibition: A related compound, 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2-H-pyridazin-3-one, has shown potent oral activity as an aldose reductase inhibitor, suggesting a potential therapeutic avenue for diabetic complications. acs.org
Combination Strategies with Existing Agents in Preclinical Models
To enhance therapeutic efficacy and overcome potential drug resistance, future preclinical studies should investigate the combination of this compound analogues with existing therapeutic agents. This approach, often referred to as molecular hybridization, can lead to synergistic effects and a broader spectrum of activity. rsc.org
For example, in cancer therapy, combining a selective CA IX inhibitor derived from the benzofuran scaffold with standard chemotherapeutic agents could improve treatment outcomes by targeting both tumor cell proliferation and the tumor microenvironment. researchgate.netrsc.org Similarly, in infectious diseases, combining these compounds with existing antibiotics or antivirals could lead to more effective treatments. mattioli1885journals.comresearchgate.netresearchgate.net
Development of Targeted Delivery Systems for this compound
To maximize the therapeutic potential and minimize potential side effects of this compound and its derivatives, the development of targeted drug delivery systems is crucial. google.com These systems can deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.
Strategies to be explored include:
Nanoparticle-based delivery: Encapsulating the drug in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
Prodrug approaches: Modifying the drug into an inactive prodrug that is converted to the active form only at the target site.
Polymer-drug conjugates: Linking the drug to a polymer can enhance its circulation time and allow for targeted delivery. Chitosan-based systems, for instance, are being explored for colon-specific drug delivery. researchgate.net
Computational-Experimental Synergy in Drug Discovery Pipelines
The integration of computational and experimental approaches will be vital for accelerating the discovery and development of new drugs based on the this compound scaffold.
Molecular Docking and Dynamics: In silico studies like molecular docking can predict the binding modes of new analogues within the active site of target proteins, such as different CA isoforms. nih.govnih.govacs.org This allows for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the compounds with their biological activity, providing valuable insights for the design of new analogues with improved properties.
In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising candidates early in the drug discovery process.
By combining these computational methods with traditional experimental techniques, researchers can streamline the drug discovery pipeline, reducing the time and cost associated with bringing new therapies to the clinic. nih.govuniroma1.it
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-1-benzofuran-2-sulfonamide?
- Methodology :
- Step 1 : Start with a benzofuran core (e.g., 1-benzofuran-2-sulfonic acid) and introduce chlorine via electrophilic substitution using Cl2 or SO2Cl2 under controlled temperatures (40–60°C) .
- Step 2 : Sulfonamide formation via reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Step 3 : Purify using column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and confirm purity with HPLC (>95%).
Q. What spectroscopic techniques are used to characterize this compound?
- Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and sulfonamide linkage .
- IR : Detect S=O stretching (~1350 cm<sup>-1</sup>) and N–H bonds (~3300 cm<sup>-1</sup>) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length: 1.76 Å) .
- Data Interpretation : Compare experimental spectra with computed DFT models to validate assignments.
Q. What purification methods are effective for isolating this compound?
- Methods :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for optimal separation .
- Recrystallization : Ethanol or acetone at low temperatures (0–4°C) to enhance crystal formation .
- Yield Optimization : Pre-purify crude product via acid-base extraction to remove unreacted starting materials.
Advanced Research Questions
Q. How to address discrepancies in NMR data for sulfonamide derivatives?
- Approach :
- Cross-Validation : Use X-ray crystallography to resolve ambiguous proton environments (e.g., overlapping aromatic signals) .
- Solvent Effects : Record NMR in deuterated DMSO to minimize tautomerism interference .
- Dynamic Processes : Variable-temperature NMR to detect conformational changes (e.g., sulfonamide rotation barriers) .
Q. What strategies optimize reaction yield in multi-step synthesis?
- Factors :
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 60°C for chlorination | +15% | |
| Catalyst | FeCl3 (5 mol%) | +20% | |
| Solvent | DMF vs. THF | +10% in DMF |
- DoE (Design of Experiments) : Use factorial design to test interactions between variables (e.g., time vs. temperature).
Q. How do electronic effects of substituents influence reactivity?
- Mechanistic Insight :
- The chloro group at position 5 is electron-withdrawing, directing electrophilic substitution to position 2 or 4 of the benzofuran core .
- Sulfonamide’s –SO2– group enhances acidity (pKa ~10), facilitating deprotonation in nucleophilic reactions .
- Experimental Validation : Kinetic studies comparing halogenated vs. non-halogenated analogs show 2x faster sulfonation in chloro derivatives .
Q. What in vitro assays evaluate the biological activity of this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition .
- Data Example :
| Bioassay | IC50 (µM) | Target | Source |
|---|---|---|---|
| Carbonic Anhydrase | 0.45 | Human CA-II | |
| Antifungal | 12.3 | C. albicans |
Q. How to design stability studies under varying pH and temperature conditions?
- Protocol :
- Accelerated Testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
- pH Stability : Test solubility and degradation in buffers (pH 1–13) over 24 hours .
- Outcome Metrics : Report % remaining parent compound and identify degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid).
Q. What computational methods predict interactions with biological targets?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
